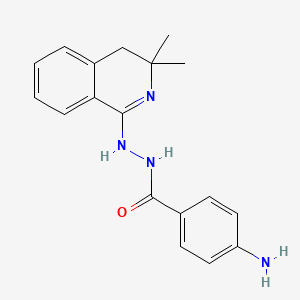
4-nitrobenzyl 4-(dimethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl 4-(dimethylamino)benzoate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
4-nitrobenzyl 4-(dimethylamino)benzoate has been extensively used in scientific research due to its unique properties. This compound is commonly used as a photoactivatable protecting group for carboxylic acids. It can be used to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the photochemical cleavage of the nitrobenzyl group. Upon exposure to UV light, the nitrobenzyl group undergoes a photoreaction that leads to the release of the protected carboxylic acid. This mechanism of action makes it an ideal compound for the controlled release of bioactive molecules.
Biochemical and Physiological Effects
4-nitrobenzyl 4-(dimethylamino)benzoate has been shown to have minimal biochemical and physiological effects. This compound is relatively non-toxic and does not have any significant side effects. However, it is important to note that this compound should be handled with care as it can be hazardous if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-nitrobenzyl 4-(dimethylamino)benzoate is its ability to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules. However, one of the limitations of this compound is its sensitivity to UV light. Careful handling and storage are required to prevent premature photoreaction.
Orientations Futures
There are many potential future directions for the use of 4-nitrobenzyl 4-(dimethylamino)benzoate in scientific research. One potential application is in the development of new photoactivatable protecting groups for other functional groups. Additionally, this compound could be used in the development of new drug delivery systems that utilize controlled release mechanisms. Finally, further studies could be conducted to investigate the potential use of 4-nitrobenzyl 4-(dimethylamino)benzoate in the synthesis of novel bioactive molecules.
Conclusion
In conclusion, 4-nitrobenzyl 4-(dimethylamino)benzoate is a unique compound that has many potential applications in scientific research. Its ability to selectively protect carboxylic acids in the presence of other functional groups makes it an ideal compound for the synthesis of peptides and other bioactive molecules. The photochemical cleavage of the nitrobenzyl group also makes it an ideal compound for the controlled release of bioactive molecules. With further research, this compound could potentially be used in the development of new drug delivery systems and the synthesis of novel bioactive molecules.
Méthodes De Synthèse
The synthesis of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the reaction between 4-nitrobenzyl chloride and 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure compound.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-17(2)14-9-5-13(6-10-14)16(19)22-11-12-3-7-15(8-4-12)18(20)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENXQLLXJIQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)


![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)

![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)